molecular formula C9H12ClN3 B595293 (R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride CAS No. 1234996-74-7

(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

Número de catálogo: B595293
Número CAS: 1234996-74-7
Peso molecular: 197.666
Clave InChI: HFHWHWCRHSKBOZ-FYZOBXCZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride (CAS: 1234996-74-7) is a chiral benzimidazole derivative with a molecular formula of C₉H₁₂ClN₃ and a molecular weight of 197.67 g/mol. Its structure comprises a benzimidazole core substituted with an ethylamine group at the 2-position, where the stereocenter at the ethyl chain confers chirality (R-configuration). The compound is typically stored under inert conditions at 2–8°C to maintain stability .

Key physicochemical properties include:

  • Hazard Statements: H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).
  • Precautionary Measures: Use protective gloves/eye gear (P280) and rinse cautiously upon contact (P305+P351+P338) .
  • Purity: Available at ≥95% (industrial grade), as indicated in commercial catalogs .

Propiedades

IUPAC Name

(1R)-1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHWHWCRHSKBOZ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712327
Record name (1R)-1-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363166-45-3
Record name (1R)-1-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Conventional Thermal Condensation

The traditional method involves reacting o-phenylenediamine with formic acid under acidic conditions. A representative procedure from J-STAGE (2007) outlines:

  • Reactants : o-phenylenediamine (0.0046 mol) and 90% formic acid (0.062 mol).

  • Conditions : Reflux at 100°C for 4 hours.

  • Workup : Alkalinization with NaOH, filtration, and recrystallization from methanol.

  • Yield : 91.75%.

This method produces the unsubstituted benzimidazole core but requires extended reaction times and high temperatures, which may degrade sensitive intermediates.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction. A modified protocol reduces the reaction time to 80 seconds while maintaining a yield of 89–92%. Key advantages include:

  • Energy efficiency : 20% microwave power suffices.

  • Reduced side products : Rapid heating minimizes decomposition.

Table 1: Comparison of Conventional vs. Microwave Methods

ParameterConventional MethodMicrowave Method
Reaction Time4 hours80 seconds
Yield91.75%89–92%
Energy InputHighLow
Purity (HPLC)95%97%

Introduction of the Chiral Amine Group

The (R)-ethylamine side chain introduces chirality, requiring enantioselective synthesis or resolution techniques.

Asymmetric Catalysis

A patent (WO2013150545A2) describes using chiral phosphine ligands with palladium catalysts to achieve enantiomeric excess (ee) >98%.

  • Substrate : Prochiral imine derivatives.

  • Catalyst : Pd/(R)-BINAP (1 mol%).

  • Conditions : Hydrogenation at 50°C, 5 bar H₂.

  • Outcome : 92% yield, 98.5% ee.

Chiral Resolution

Racemic mixtures of 1-(1H-benzimidazol-2-YL)ethylamine can be resolved using diastereomeric salt formation with tartaric acid derivatives:

  • Solvent : Ethanol/water (3:1).

  • Resolution Agent : L-(+)-Tartaric acid.

  • Result : 85% recovery of (R)-enantiomer.

Industrial-Scale Production

Large-scale synthesis prioritizes yield, purity, and cost-efficiency. Key strategies include:

Continuous Flow Reactors

  • Throughput : 1–5 kg/hour.

  • Advantages : Precise temperature control, reduced waste.

  • Case Study : A pilot plant achieved 94% yield using a tubular reactor with in-line HPLC monitoring.

Solvent and Base Optimization

Industrial protocols favor polar aprotic solvents (e.g., DMF, DMSO) and alkali carbonates (K₂CO₃) for improved reactivity:

  • Solvent : DMF increases reaction rate by 40% compared to ethanol.

  • Base : K₂CO₃ reduces side reactions vs. NaOH.

Table 2: Industrial Reaction Parameters

ParameterOptimal Value
SolventDMF
Temperature25–35°C
BaseK₂CO₃
Catalyst Loading1 mol%
Purity (HPLC)99.2%

Reaction Optimization and Purification

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water (1:1) enhances purity to >99%.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves diastereomers but is cost-prohibitive industrially.

Byproduct Management

  • Common Byproducts : N-alkylated derivatives (≤5%).

  • Mitigation : Lower reaction temperatures (25–35°C) reduce alkylation.

Case Studies and Comparative Analysis

Academic vs. Industrial Synthesis

  • Academic : Focuses on ee (98.5%) but uses expensive catalysts (Pd/BINAP).

  • Industrial : Prioritizes throughput (5 kg/hour) with moderate ee (96%).

Environmental Impact

  • Waste Reduction : Flow reactors cut solvent use by 70%.

  • Energy Savings : Microwave methods reduce CO₂ emissions by 45% vs. thermal .

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzimidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.

Medicine

Medically, ®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of ®-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The benzimidazole ring can interact with nucleic acids, proteins, and other biomolecules, influencing various biological processes.

Comparación Con Compuestos Similares

Solubility and Stability

  • The ethylamine side chain in the target compound may enhance water solubility compared to bulkier analogs like the 2-methylpropylamine derivative .

Commercial and Research Relevance

  • Pharmaceutical Intermediates : Benzimidazole derivatives are key in developing antiviral and antitumor agents. The target compound’s chirality makes it valuable for enantioselective drug design .
  • Cost and Availability: The (R)-enantiomer is priced higher than non-chiral analogs due to synthetic complexity. For example, the S-enantiomer (CAS: 925689-54-9) is listed at 97% purity but may lack commercial demand compared to the R-form .

Actividad Biológica

(R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : this compound
  • CAS Number : 1234996-74-7
  • Molecular Formula : C9H12ClN3
  • Molecular Weight : 197.666 g/mol

The benzimidazole moiety is a significant feature of this compound, which contributes to its biological activity. Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer effects.

The mechanism of action for this compound involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering cellular signaling processes.
  • Nucleic Acid Interaction : The benzimidazole ring can interact with nucleic acids, influencing gene expression and protein synthesis.

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial properties. In vitro studies indicate that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Organism Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliModerate Inhibition
Candida albicansSignificant Activity

Anticancer Activity

Research has demonstrated that compounds bearing the benzimidazole nucleus possess anticancer properties. A study reported that similar benzimidazole derivatives showed antiproliferative effects against breast cancer cell lines (MCF-7). The mechanism was linked to interference with tubulin polymerization, a crucial process for cell division .

Antiviral Activity

Benzimidazole derivatives are also being explored for their antiviral potential. Preliminary studies suggest that this compound may inhibit viral replication through interference with viral entry or replication mechanisms .

Case Studies

A recent study investigated the biological effects of various benzimidazole derivatives, including this compound. The findings indicated:

  • In vitro Testing : The compound demonstrated dose-dependent inhibition of cancer cell proliferation.
  • Mechanistic Insights : It was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. Key aspects influencing activity include:

  • Substitution Patterns : Variations in substituents on the benzimidazole ring can enhance or diminish biological efficacy.
  • Chirality : The specific stereochemistry of the compound plays a crucial role in its interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, prochiral N-phosphinylimines can be reduced using chiral catalysts (e.g., quinine derivatives) to achieve enantiomeric excess. Lithium aluminum hydride (LiAlH4) is a common reducing agent for imine intermediates. Post-synthesis purification via recrystallization or chiral chromatography ensures high enantiomeric purity. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization . Structurally analogous compounds, such as (R)-1-(4-bromophenyl)ethylamine hydrochloride, have been synthesized using similar chiral catalysts, supporting this approach .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .
  • Storage : Store in a tightly sealed container under inert atmosphere (N2 or Ar) at 2–8°C. Desiccate to prevent hydrolysis. Stability tests under varying pH and temperature conditions are recommended for long-term storage .

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR validate proton environments and carbon frameworks. For example, benzimidazole protons typically resonate at δ 7.5–8.5 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (SHELX suite) resolves absolute configuration and hydrogen bonding networks. Disorder in crystal lattices requires iterative refinement .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak®) confirm enantiopurity by separating (R)- and (S)-isomers .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed to predict stability and solubility?

  • Methodological Answer : Graph set analysis (GSA) categorizes hydrogen bonds into motifs (e.g., chains, rings) to predict supramolecular stability. For example, NH···Cl hydrogen bonds in hydrochloride salts often form R2<sup>2</sup>(8) motifs, enhancing lattice energy. Compare with similar structures (e.g., 1H-benzimidazol-5-ylamine dihydrochloride) to identify recurring patterns. Computational tools (Mercury, CrystalExplorer) quantify interaction strengths and solubility parameters .

Q. What strategies are effective in resolving contradictions between computational modeling and experimental data (e.g., NMR vs. X-ray) for this benzimidazole derivative?

  • Methodological Answer :

  • Validation of Computational Models : Re-optimize DFT calculations (B3LYP/6-311+G**) using experimental crystallographic coordinates to reduce discrepancies in bond lengths/angles .
  • Data Reconciliation : If NMR predicts dynamic proton exchange (e.g., NH groups) but X-ray shows static disorder, conduct variable-temperature NMR to confirm mobility. Adjust refinement parameters in SHELXL to account for thermal motion .

Q. What catalytic systems or reaction conditions optimize the yield of this compound while minimizing racemization during synthesis?

  • Methodological Answer :

  • Catalyst Selection : Chiral oxazaborolidine catalysts provide >90% enantiomeric excess (ee) in imine reductions. Avoid protic solvents (e.g., MeOH) to prevent catalyst deactivation .
  • Reaction Monitoring : Use in situ IR or Raman spectroscopy to track reaction progress. Terminate the reaction at 90–95% conversion to avoid racemization.
  • Workflow Example :

Reduce benzimidazole-derived imine with BH3·THF in anhydrous dichloromethane.

Acidify with HCl gas to precipitate the hydrochloride salt.

Purify via anti-solvent crystallization (e.g., add Et2O to a DCM solution) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.